molecular formula C20H24N4O4S B2762414 N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953216-88-1

N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

カタログ番号: B2762414
CAS番号: 953216-88-1
分子量: 416.5
InChIキー: RROGXOWHQGJHJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted acetamide moiety. The molecule contains a 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine ring system, substituted with an isopropyl group at position 7, and an acetamide group linked to a 5-acetamido-2-methoxyphenyl substituent.

特性

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-11(2)15-9-19(27)24-14(10-29-20(24)23-15)8-18(26)22-16-7-13(21-12(3)25)5-6-17(16)28-4/h5-7,9,11,14H,8,10H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROGXOWHQGJHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O4SC_{20}H_{24}N_4O_4S, and it includes several functional groups that contribute to its biological activity. The presence of an acetamido group, methoxyphenyl moiety, and thiazolo-pyrimidine structure enhances its therapeutic potential.

Property Value
Molecular FormulaC20H24N4O4SC_{20}H_{24}N_4O_4S
IUPAC NameN-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
SourcePubChem

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives of thiazolo-pyrimidine have been documented to possess antibacterial and antifungal activities .
  • Antiviral Potential : The thiazolo-pyrimidine core has been linked to antiviral effects, particularly against RNA viruses. Compounds in this class have demonstrated inhibition of viral replication in vitro .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing efficacy in reducing inflammation markers in cellular assays .

The mechanism by which N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets:

  • Enzymatic Inhibition : Potential inhibition of key enzymes involved in pathogen metabolism or replication.
  • Receptor Modulation : Possible interaction with cellular receptors that mediate inflammatory responses or viral entry.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar thiazolo-pyrimidine derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant activity compared to conventional antibiotics.

Study 2: Antiviral Efficacy

Research on related compounds demonstrated their ability to inhibit the NS5B RNA polymerase of Hepatitis C virus (HCV), showcasing IC50 values as low as 0.35 µM for some derivatives . This suggests that N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide may exhibit similar antiviral properties.

類似化合物との比較

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

Structural Similarities :

  • Core scaffold : Both compounds share the thiazolo[3,2-a]pyrimidine ring system.
  • Substituents : The compound in features a 2,4,6-trimethoxybenzylidene group and an ethyl ester, whereas the target compound substitutes these with a 5-acetamido-2-methoxyphenyl acetamide and an isopropyl group.

Functional Differences :

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Feature Target Compound Compound
Core structure Thiazolo[3,2-a]pyrimidine with 5-oxo group Thiazolo[3,2-a]pyrimidine with 3-oxo group
Substituents 7-isopropyl, N-(5-acetamido-2-methoxyphenyl)acetamide 7-methyl, 2-(2,4,6-trimethoxybenzylidene), ethyl ester
Hydrogen-bonding sites Acetamide (–NHCO–), methoxy (–OCH₃), carbonyl (C=O) Ester (–COOEt), benzylidene (C=CH–), methoxy (–OCH₃)
Synthesis yield Not reported 78% (reflux in acetic acid/anhydride)

Acetamide-Functionalized Thiazolidinediones ()

2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides

Structural Parallels :

  • Acetamide linkage : Both compounds incorporate N-substituted acetamide groups, which are critical for bioactivity.
  • Methoxyaryl groups : The methoxyphenyl moiety in the target compound mirrors the 4-hydroxy-3-methoxybenzylidene group in ’s derivatives.

Key Differences :

  • Heterocyclic core: ’s compounds feature a thiazolidinedione (2,4-dioxothiazolidine) ring, known for hypoglycemic activity (e.g., via PPAR-γ modulation), whereas the target compound’s thiazolopyrimidine core may target different pathways .
  • Synthetic routes : The target compound’s synthesis likely involves cyclization of thiazole and pyrimidine precursors, while ’s derivatives use chloroacetylation and nucleophilic substitution with potassium carbonate in DMF .

Table 2: Pharmacological Potential Comparison

Parameter Target Compound Compounds
Core bioactivity Undetermined (structural analogs suggest kinase inhibition) Hypoglycemic (thiazolidinedione PPAR-γ agonists)
Key functional groups Acetamide, methoxy, isopropyl Thiazolidinedione, methoxy, substituted acetamide
Toxicity data Not reported Tested in Wister albino mice (LD₅₀ > 1000 mg/kg)

Physicochemical and Crystallographic Insights

The target compound’s acetamide groups are expected to form robust hydrogen-bonding networks, enhancing solubility and crystal packing. In contrast, ’s compound exhibits a flattened boat conformation in its thiazolopyrimidine ring, with C–H···O interactions stabilizing its crystal structure .

準備方法

One-Pot α-Bromination and Cyclization

A contemporary one-pot strategy employs N-bromosuccinimide (NBS) for α-bromination of ketones, followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones. Using acetyl acetone as the ketone precursor introduces the 7-isopropyl group during cyclization, facilitated by p-toluenesulfonic acid (PTSA) in acetonitrile. This method achieves the 7-isopropyl-5-oxo-thiazolo[3,2-a]pyrimidine core in yields of 38–45%.

Reaction Conditions:

  • Temperature: 80–120°C
  • Time: 4–6 hours
  • Catalyst: PTSA (10 mol%)
  • Solvent: Acetonitrile

Functionalization at the 3-Position

The 3-position of the thiazolo[3,2-a]pyrimidine core is functionalized with an acetic acid moiety, which is subsequently converted to the acetamide derivative.

Bromoacetylation

Bromination of the 3-methyl group using NBS generates 3-bromoacetyl intermediates. For example, treatment of 7-isopropyl-5-oxo-thiazolo[3,2-a]pyrimidine with NBS in dichloromethane at 0°C yields 3-bromoacetyl derivatives.

Conversion to Acetic Acid

Hydrolysis of the bromoacetyl intermediate under basic conditions (NaOH, ethanol/water) produces the corresponding acetic acid. This step is critical for subsequent amide bond formation.

Synthesis of the 5-Acetamido-2-Methoxyaniline Fragment

The aromatic amine component is prepared through sequential acetylation and protection/deprotection steps.

Acetylation of 2-Methoxy-5-Nitroaniline

2-Methoxy-5-nitroaniline is acetylated using acetic anhydride in pyridine, yielding N-(2-methoxy-5-nitrophenyl)acetamide. Reduction of the nitro group with hydrogen/palladium-carbon affords 5-acetamido-2-methoxyaniline.

Characterization Data:

  • Melting Point: 195–200°C
  • IR (KBr): 3018 cm⁻¹ (C-H aromatic), 1680 cm⁻¹ (C=O amide).

Amide Coupling

The final step involves coupling the thiazolo[3,2-a]pyrimidine-3-acetic acid with 5-acetamido-2-methoxyaniline.

EDCI/HOBt-Mediated Coupling

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with 5-acetamido-2-methoxyaniline, yields the target acetamide.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acid:amine)
  • Time: 12–16 hours
  • Yield: 60–70%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, chloroform/methanol) and recrystallized from ethanol.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.10 (s, 3H, COCH₃), 3.75 (s, 3H, OCH₃), 4.30 (t, J = 8 Hz, 2H, CH₂), 6.90–7.50 (m, 3H, aromatic).
  • HRMS (ESI): m/z calc. for C₂₄H₂₇N₄O₅S [M+H]⁺: 507.1652; found: 507.1655.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Thermal Cyclization 38% 4 hours High-temperature stability
One-Pot Bromination 45% 6 hours Simplified purification
EDCI/HOBt Coupling 70% 16 hours Mild conditions, high selectivity

Challenges and Optimization

  • Regioselectivity: Competing reactions during cyclization necessitate careful control of temperature and stoichiometry.
  • Solvent Choice: Diphenyl ether enhances thermal stability but requires post-reaction removal via distillation.
  • Amine Sensitivity: The 5-acetamido-2-methoxyaniline fragment is prone to oxidation, requiring inert atmosphere handling.

Q & A

Q. What synthetic routes are recommended for the preparation of this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step pathways, starting with the formation of the thiazolo[3,2-a]pyrimidine core via cyclization under acidic or basic conditions. Key steps include:

  • Cyclization : Precursors like thiazole derivatives are reacted with pyrimidine-forming agents (e.g., urea or thiourea) at 80–100°C in ethanol or DMF .
  • Acetamide coupling : The acetamide side chain is introduced via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (petroleum ether) ensures >95% purity .

Q. How should researchers characterize the compound’s structure and confirm its purity?

Use a combination of spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Assign peaks for the thiazolo-pyrimidine core (δ 6.9–7.5 ppm for aromatic protons) and acetamide NH (δ 9.8 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1] for related derivatives) .
  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Prioritize assays based on structural analogs:

  • COX-1/2 inhibition : Measure IC50 using enzyme-linked immunosorbent assays (ELISA) with indomethacin as a control .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assay, comparing to reference compounds (IC50 ~15 µM for similar structures) .
  • Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply design-of-experiments (DoE) methodologies:

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. NaH) in DMF to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • In-line analytics : Use TLC or HPLC to monitor reaction progress and adjust stoichiometry in real-time .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Address discrepancies systematically:

  • Validate computational models : Re-optimize DFT parameters (e.g., B3LYP/6-31G*) for the compound’s tautomeric forms .
  • Reassay under controlled conditions : Ensure compound stability (e.g., avoid hydrolysis in aqueous buffers) and confirm purity via LC-MS .
  • Explore off-target effects : Use proteome-wide docking to identify unintended interactions .

Q. What strategies can elucidate the compound’s mechanism of action in inflammatory pathways?

Combine in silico and in vitro approaches:

  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) and compare binding energies to NSAIDs .
  • Mutagenesis studies : Modify key residues (e.g., Tyr355) in COX-2 to assess interaction specificity .
  • Gene expression profiling : Use RNA-seq to identify downstream inflammatory markers (e.g., IL-6, TNF-α) in treated macrophages .

Q. How to assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks and monitor crystalline form changes via XRD .
  • Metabolic stability : Use liver microsomes to estimate half-life and identify major metabolites .

Q. What computational methods predict reactivity with biological targets or other molecules?

Leverage quantum mechanics and machine learning:

  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate binding to serum albumin to predict pharmacokinetics .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, solubility, and toxicity .

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